
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-phenylbenzofuran-2-yl) carbonate is a chemical compound with the molecular formula C17H14O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-phenylbenzofuran-2-yl) carbonate typically involves the reaction of 3-phenylbenzofuran-2-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-phenylbenzofuran-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3-phenylbenzofuran-2-yl) carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Ethyl (3-phenylbenzofuran-2-yl) carbonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Another heterocyclic compound with comparable pharmacological properties.
Coumarin: Known for its anti-coagulant and anti-inflammatory activities.
Uniqueness
Ethyl (3-phenylbenzofuran-2-yl) carbonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl carbonate group allows for unique substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
108139-57-7 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl (3-phenyl-1-benzofuran-2-yl) carbonate |
InChI |
InChI=1S/C17H14O4/c1-2-19-17(18)21-16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3 |
InChI Key |
JWQKHNXNCFHMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


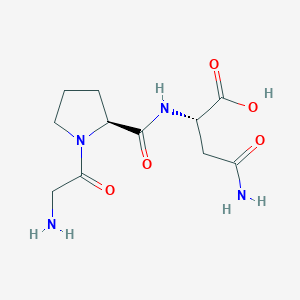
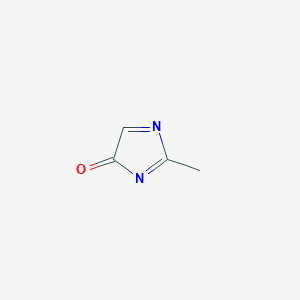

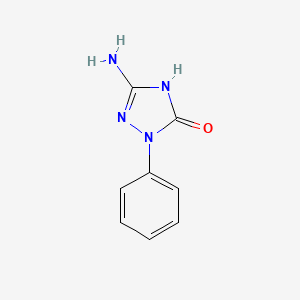
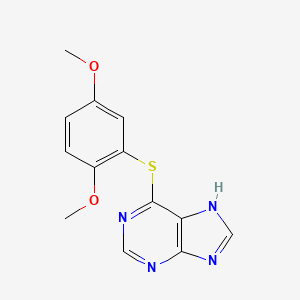
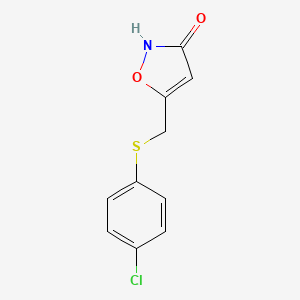
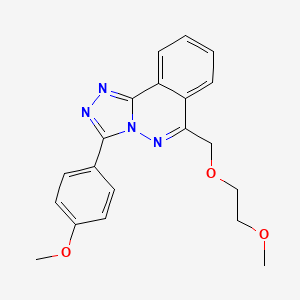
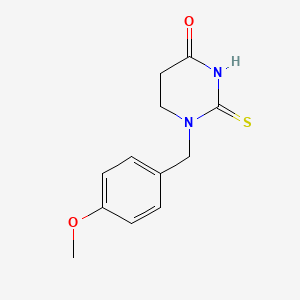
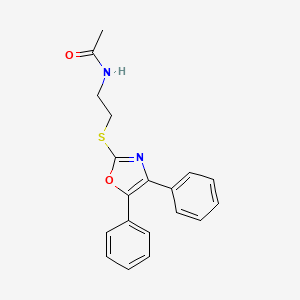

![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)


